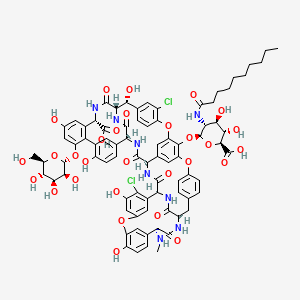

Parvodicin A

Description

Properties

CAS No. |

110882-81-0 |

|---|---|

Molecular Formula |

C81H84Cl2N8O29 |

Molecular Weight |

1704.5 g/mol |

IUPAC Name |

(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(decanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C81H84Cl2N8O29/c1-3-4-5-6-7-8-9-10-54(97)86-63-66(100)68(102)71(79(112)113)120-80(63)119-70-51-25-36-26-52(70)116-48-20-15-35(23-43(48)82)64(98)62-77(109)90-61(78(110)111)41-27-37(93)28-50(117-81-69(103)67(101)65(99)53(31-92)118-81)55(41)40-22-33(13-18-45(40)94)58(74(106)91-62)87-75(107)59(36)88-76(108)60-42-29-39(30-47(96)56(42)83)115-49-24-34(14-19-46(49)95)57(84-2)73(105)85-44(72(104)89-60)21-32-11-16-38(114-51)17-12-32/h11-20,22-30,44,53,57-69,71,80-81,84,92-96,98-103H,3-10,21,31H2,1-2H3,(H,85,105)(H,86,97)(H,87,107)(H,88,108)(H,89,104)(H,90,109)(H,91,106)(H,110,111)(H,112,113)/t44-,53-,57-,58-,59-,60+,61+,62+,63-,64-,65-,66-,67+,68+,69+,71+,80-,81+/m1/s1 |

InChI Key |

OIACJRYTKMQCBK-UAEQOLOQSA-N |

Synonyms |

parvodicin A |

Origin of Product |

United States |

Foundational & Exploratory

Parvodicin A discovery and isolation from Actinomadura parvosata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvodicin A is a member of the parvodicin complex, a group of acidic, lipophilic glycopeptide antibiotics produced by the fermentation of the novel actinomycete species, Actinomadura parvosata.[1] First identified in the 1980s, the parvodicins exhibit in vitro activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of this compound, compiling available information into a structured format for researchers in antibiotic discovery and development. The methodologies outlined, while based on the original discovery, are supplemented with common practices for the isolation of similar glycopeptide antibiotics due to the limited detailed protocols in publicly available literature.

Discovery and Microbial Source

This compound was discovered as part of a complex of related glycopeptides produced by a previously unknown actinomycete, strain SK&F-AAJ-271.[1] Extensive taxonomic studies of this strain led to its classification as a new species, Actinomadura parvosata.[1] The parvodicins were identified as acidic, lipophilic glycopeptides, a class of antibiotics known for their potent activity against Gram-positive bacteria.[1]

Fermentation of Actinomadura parvosata

The production of the parvodicin complex is achieved through submerged fermentation of Actinomadura parvosata. While specific media composition and fermentation parameters for optimal this compound production are not extensively detailed in the available literature, a general approach based on the cultivation of Actinomadura species for antibiotic production can be outlined.

Experimental Protocol: Fermentation

Objective: To cultivate Actinomadura parvosata for the production of the parvodicin antibiotic complex.

Materials:

-

Actinomadura parvosata (e.g., strain SK&F-AAJ-271) culture

-

Seed medium (e.g., Tryptic Soy Broth or a complex medium containing yeast extract, malt extract, and glucose)

-

Production medium (a complex medium rich in carbohydrates and nitrogen sources, such as soybean meal, glucose, and mineral salts)

-

Shake flasks or fermenter

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Aseptically transfer a loopful of Actinomadura parvosata from a slant culture to a flask containing the seed medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker (200-250 rpm) to generate a vegetative inoculum.

-

Production Culture: Inoculate the production medium with a 5-10% (v/v) of the seed culture. The production medium should be designed to support robust growth and secondary metabolite production.

-

Fermentation: Incubate the production culture at 28-30°C for 7-10 days with continuous agitation and aeration. Monitor the fermentation for antibiotic production using a suitable bioassay or chromatographic method (e.g., HPLC).

Isolation and Purification of this compound

The parvodicins are a complex of related acidic and lipophilic glycopeptides.[1] Their isolation and the purification of individual components like this compound involve a multi-step process combining extraction and chromatographic techniques. The following protocol is a representative workflow based on common methods for purifying this class of antibiotics.

Experimental Protocol: Isolation and Purification

Objective: To isolate and purify this compound from the fermentation broth of Actinomadura parvosata.

Materials:

-

Fermentation broth of Actinomadura parvosata

-

Organic solvents (e.g., ethyl acetate, butanol)

-

Adsorbent resin (e.g., Diaion HP-20 or Amberlite XAD)

-

Silica gel for column chromatography

-

Reversed-phase C18 silica gel for HPLC

-

Aqueous buffers and organic solvents for chromatography (e.g., acetonitrile, methanol, water, trifluoroacetic acid)

Procedure:

-

Broth Filtration: Separate the mycelium from the culture broth by centrifugation or filtration. The antibiotic activity is typically found in the supernatant.

-

Initial Extraction/Adsorption:

-

Solvent Extraction: Adjust the pH of the filtered broth to acidic conditions (pH 3-4) and extract the parvodicin complex with an immiscible organic solvent like ethyl acetate or butanol.

-

Adsorption Chromatography: Alternatively, pass the filtered broth through a column packed with an adsorbent resin. Wash the column with water to remove polar impurities and then elute the parvodicin complex with an organic solvent such as methanol or acetone.

-

-

Solvent Evaporation: Concentrate the organic extract containing the parvodicin complex under reduced pressure.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of increasing polarity (e.g., a chloroform-methanol gradient) to separate the parvodicin complex from other impurities.

-

Reversed-Phase HPLC: The final purification of this compound is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile in water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used for elution. Fractions are collected and analyzed by analytical HPLC to identify those containing pure this compound.

-

Lyophilization: Pool the pure fractions of this compound and lyophilize to obtain the compound as a stable powder.

Structure Elucidation

The structure of this compound and other components of the complex was determined using a combination of spectroscopic techniques.[1] These methods are essential for confirming the identity and purity of the isolated compound.

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was likely used in the original studies to determine the molecular weight and elemental composition of the parvodicins.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1H and 13C NMR spectroscopy, along with two-dimensional NMR techniques (e.g., COSY, HMQC, HMBC), would have been employed to elucidate the complex chemical structure of the peptide backbone, the attached sugar moieties, and the lipophilic side chain.

Quantitative Data

The following tables present illustrative quantitative data that might be expected during the discovery and isolation of a glycopeptide antibiotic like this compound. Please note that these values are representative and not specific to the original discovery of this compound, as such detailed data is not publicly available.

Table 1: Fermentation Parameters and Titer

| Parameter | Value |

| Fermentation Scale | 10 L |

| Incubation Temperature | 28 °C |

| Fermentation Time | 168 hours |

| Final pH | 7.5 |

| This compound Titer | 25 mg/L |

Table 2: Purification Summary for this compound

| Purification Step | Total Activity (Units) | Total Protein (mg) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Filtered Broth | 250,000 | 50,000 | 5 | 100 | 1 |

| Resin Adsorption Eluate | 225,000 | 5,000 | 45 | 90 | 9 |

| Silica Gel Chromatography | 180,000 | 500 | 360 | 72 | 72 |

| Reversed-Phase HPLC | 125,000 | 25 | 5,000 | 50 | 1,000 |

Visualizations

The following diagrams illustrate the key workflows in the discovery and isolation of this compound.

Caption: Discovery pathway for this compound.

Caption: Isolation and purification workflow for this compound.

Conclusion

References

Unraveling the Molecular Architecture of Parvodicin A: A Technical Guide to its Chemical Structure and Elucidation

For Researchers, Scientists, and Drug Development Professionals

The Parvodicin A complex, a potent class of glycopeptide antibiotics produced by the actinomycete Actinomadura parvosata, represents a significant area of interest in the ongoing search for novel antimicrobial agents.[1] This technical guide provides an in-depth exploration of the chemical structure of this compound components and the multifaceted experimental approach employed for their elucidation. The structural determination of these complex natural products relies on a synergistic combination of advanced spectroscopic techniques, primarily high-field Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside traditional chemical degradation methods.

Isolation and Purification of this compound Components

The journey to structural elucidation begins with the isolation and purification of the individual components of the this compound complex from the fermentation broth of Actinomadura parvosata. The process typically involves a multi-step chromatographic approach to separate these closely related lipophilic glycopeptides.

A generalized workflow for the isolation and purification is as follows:

Elucidation of the Core Aglycone Structure

The central scaffold of the this compound components is a heptapeptide aglycone. The determination of its structure involves a combination of amino acid analysis, sequencing, and advanced spectroscopic methods.

Amino Acid Analysis and Sequencing

Initial chemical degradation through acid hydrolysis is employed to break down the peptide backbone into its constituent amino acids. These are then identified and quantified using standard analytical techniques such as amino acid analysis. The sequence of these amino acids is subsequently determined through methods like Edman degradation.

Spectroscopic Analysis of the Aglycone

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Tandem Mass Spectrometry (MS/MS) are critical for determining the molecular weight of the aglycone and providing initial fragmentation data that hints at the amino acid sequence and cross-linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1H and 13C NMR spectroscopy, including two-dimensional techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the connectivity of the atoms within the aglycone. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide through-space correlations, which are crucial for defining the three-dimensional structure and the stereochemistry of the amino acid residues.

Identification and Linkage of Sugar Moieties

A defining feature of glycopeptide antibiotics is the presence of sugar moieties attached to the aglycone core. The elucidation of these carbohydrate components and their points of attachment is a critical step.

Sugar Component Identification

Acid hydrolysis is used to cleave the glycosidic bonds, releasing the individual sugar units. These monosaccharides are then identified by comparison of their chromatographic and spectroscopic properties with those of authentic standards.

Determination of Glycosidic Linkages

The positions of attachment of the sugar moieties to the aglycone and the linkages between the sugar units themselves are determined primarily through long-range HMBC correlations in NMR spectroscopy, which show correlations between the anomeric protons of the sugars and the carbons of the aglycone or other sugar units.

Structure of Individual this compound Components

The this compound complex consists of several closely related components, with variations often occurring in the fatty acid side chains or modifications to the sugar moieties. The primary components are designated as this compound, with further classification into sub-components based on minor structural differences.

| Component | Molecular Formula | Molecular Weight (Da) | Key Structural Features |

| This compound | C81H84Cl2N8O29 | 1704.48 | Core glycopeptide with specific sugar and fatty acid moieties.[2] |

| Parvodicin C1 | C83H88Cl2N8O29 | 1732.5 | Differs from other components in its lipophilic side chain.[2] |

| Parvodicin C2 | C83H88Cl2N8O29 | 1732.54 | Isomeric with Parvodicin C1, also a component of the A40926 antibiotic complex.[3][4] |

Experimental Protocols

NMR Spectroscopy

A representative protocol for acquiring NMR data for a this compound component is as follows:

-

Sample Preparation: Approximately 5-10 mg of the purified this compound component is dissolved in 0.5 mL of a suitable deuterated solvent, such as DMSO-d6 or CD3OH.

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D Spectra: 1H and 13C spectra are acquired using standard pulse sequences.

-

2D Spectra:

-

COSY/TOCSY: To establish proton-proton correlations within the amino acid and sugar spin systems.

-

HMQC/HSQC: To determine one-bond proton-carbon correlations.

-

HMBC: To identify long-range proton-carbon correlations, crucial for sequencing and identifying glycosidic linkages.

-

NOESY/ROESY: To determine through-space proton-proton correlations for stereochemical assignments.

-

Mass Spectrometry

A general protocol for the mass spectrometric analysis of this compound components is:

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or an Orbitrap, equipped with an electrospray ionization (ESI) or FAB source.

-

Sample Introduction: The purified sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and introduced into the mass spectrometer via direct infusion or coupled to an HPLC system.

-

MS1 Analysis: Full scan mass spectra are acquired to determine the accurate mass and isotopic pattern of the molecular ion, confirming the elemental composition.

-

MS/MS Analysis (Tandem MS): The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions. The fragmentation pattern provides information on the sequence of amino acids and the structure of the sugar moieties.

Logical Workflow for Structure Elucidation

The overall process of elucidating the structure of a this compound component follows a logical and iterative workflow, integrating data from various analytical techniques.

This comprehensive approach, integrating separation science, chemical degradation, and advanced spectroscopy, is essential for the complete and unambiguous structural determination of complex natural products like the this compound glycopeptides. The detailed structural information obtained is fundamental for understanding their mechanism of action, guiding synthetic efforts, and developing next-generation antibiotics.

References

- 1. Distinctive MS/MS Fragmentation Pathways of Glycopeptide-Generated Oxonium Ions Provide Evidence of the Glycan Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 3. researchgate.net [researchgate.net]

- 4. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]

An In-Depth Technical Guide to the Taxonomy of Actinomadura parvosata and Fermentation for Parvodicin Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Actinomadura parvosata, the producing organism of the glycopeptide antibiotic complex, Parvodicin. The document details the taxonomic classification of this actinomycete, including its key characteristics. Furthermore, it outlines the general principles and methodologies relevant to the fermentation, purification, and biosynthesis of Parvodicin, drawing parallels from established processes for other glycopeptide antibiotics due to the limited specific data available for Parvodicin. This guide serves as a foundational resource for researchers and professionals involved in the discovery, development, and production of novel antibiotics.

Taxonomy and Characteristics of Actinomadura parvosata

Actinomadura parvosata is a species of actinomycete first identified as the producer of the Parvodicin complex. The type strain, designated SK&F-AAJ-271, was isolated and extensively characterized, leading to its classification as a new species within the genus Actinomadura.[1]

Classification

The taxonomic hierarchy of Actinomadura parvosata is as follows:

-

Domain: Bacteria

-

Phylum: Actinomycetota

-

Class: Actinomycetes

-

Order: Streptosporangiales

-

Family: Thermomonosporaceae

-

Genus: Actinomadura

-

Species: Actinomadura parvosata

Morphological and Chemotaxonomic Characteristics

Members of the genus Actinomadura are aerobic, Gram-positive, non-acid-fast, and non-motile actinomycetes. They are characterized by the formation of well-developed, non-fragmenting vegetative mycelia and aerial hyphae that can differentiate into spore chains. While specific morphological details for A. parvosata are not extensively documented in the available literature, general characteristics of the genus provide a baseline for its expected morphology.

Chemotaxonomic analysis is crucial for the classification of actinomycetes. Key characteristics for the genus Actinomadura include:

-

Cell Wall: Contains meso-diaminopimelic acid (meso-DAP) and the sugar madurose.

-

Major Menaquinones: Predominantly MK-9(H4) and MK-9(H6).

-

Phospholipid Profile: Typically contains phosphatidylinositol.

-

Fatty Acid Pattern: Characterized by the presence of branched-chain fatty acids.

Parvodicin Production via Fermentation

Fermentation Medium

The composition of the fermentation medium is critical for optimal growth of Actinomadura parvosata and subsequent Parvodicin production. A typical fermentation medium for actinomycetes includes sources of carbon, nitrogen, phosphate, and trace elements.

Table 1: General Components of Fermentation Media for Glycopeptide Antibiotic Production

| Component Category | Examples | Purpose |

| Carbon Source | Glucose, Starch, Glycerol, Maltose | Provides energy and carbon skeletons for growth and biosynthesis. |

| Nitrogen Source | Soybean Meal, Yeast Extract, Peptone, Ammonium Salts | Provides nitrogen for the synthesis of amino acids, proteins, and nucleic acids. |

| Phosphate Source | Potassium Phosphate | Essential for energy metabolism (ATP) and nucleic acid synthesis. |

| Trace Elements | Magnesium, Iron, Zinc, Manganese | Act as cofactors for various enzymes involved in metabolic pathways. |

| Precursors | Specific amino acids (e.g., tyrosine, glycine) | May be required for the biosynthesis of the antibiotic's peptide core. |

| Inducers/Elicitors | Specific compounds | Can trigger or enhance the expression of biosynthetic gene clusters. |

Note: The optimal concentrations of these components for Parvodicin production would need to be determined empirically through medium optimization studies.

Fermentation Parameters

The control of physical and chemical parameters during fermentation is crucial for maximizing the yield of Parvodicin.

Table 2: Key Fermentation Parameters for Glycopeptide Antibiotic Production

| Parameter | Typical Range | Importance |

| Temperature | 28-32 °C | Affects enzyme activity and microbial growth rate. |

| pH | 6.5-7.5 | Influences nutrient uptake, enzyme stability, and product stability. |

| Dissolved Oxygen | Maintained above 20% saturation | Actinomadura are aerobic; oxygen is essential for growth and antibiotic biosynthesis. |

| Agitation | 200-400 rpm | Ensures proper mixing of nutrients and oxygen transfer. |

| Fermentation Time | 5-10 days | The duration required to reach maximum antibiotic titer. |

Note: These are general ranges, and the optimal parameters for Actinomadura parvosata and Parvodicin production would require specific optimization experiments.

Experimental Protocols

The following are generalized protocols for the cultivation of Actinomadura parvosata and the production and purification of Parvodicin, based on common methodologies for actinomycetes.

Culture Maintenance and Inoculum Development

-

Strain Maintenance: Actinomadura parvosata SK&F-AAJ-271 can be maintained on a suitable agar medium, such as ISP2 (International Streptomyces Project Medium 2) or oatmeal agar, at 28-30°C. Long-term storage is typically achieved through cryopreservation in glycerol at -80°C.

-

Inoculum Preparation:

-

Aseptically transfer a loopful of spores or mycelia from a mature agar plate to a flask containing a seed medium.

-

The seed medium is typically a rich broth designed for rapid biomass accumulation.

-

Incubate the seed culture on a rotary shaker at 28-30°C for 2-3 days until dense growth is achieved.

-

Fermentation Protocol

-

Bioreactor Preparation: Sterilize the production bioreactor containing the optimized fermentation medium.

-

Inoculation: Aseptically transfer the seed culture to the production bioreactor (typically 5-10% v/v).

-

Fermentation: Maintain the fermentation under controlled conditions of temperature, pH, dissolved oxygen, and agitation for the predetermined duration.

-

Monitoring: Regularly sample the fermentation broth to monitor cell growth (e.g., dry cell weight), nutrient consumption, and Parvodicin production (using a suitable analytical method like HPLC).

Extraction and Purification Protocol

-

Harvesting: At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extraction:

-

As Parvodicin is a complex of acidic, lipophilic glycopeptides, it is likely to be found in both the mycelium and the broth.

-

The mycelium can be extracted with an organic solvent such as acetone or methanol.

-

The culture filtrate can be extracted with a water-immiscible organic solvent like ethyl acetate or butanol after adjusting the pH to an acidic range to protonate the acidic groups of Parvodicin.

-

-

Purification: A multi-step purification process is typically required to isolate the different components of the Parvodicin complex.

-

Adsorption Chromatography: The crude extract can be initially purified on an adsorbent resin (e.g., Diaion HP-20) to remove highly polar impurities.

-

Ion-Exchange Chromatography: As Parvodicin is acidic, anion-exchange chromatography can be employed for further purification. The sample is loaded onto the column at a specific pH, and the bound Parvodicin is eluted with a salt gradient or by changing the pH.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique used for the final purification and separation of the individual Parvodicin components. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile or methanol in water, often with an acidic modifier like trifluoroacetic acid (TFA).

-

Parvodicin Biosynthesis

The biosynthesis of glycopeptide antibiotics like Parvodicin is a complex process involving a multi-enzyme assembly line known as a non-ribosomal peptide synthetase (NRPS). While the specific biosynthetic gene cluster for Parvodicin has not been detailed in the available literature, the general pathway for related glycopeptides provides a model.

General Glycopeptide Biosynthetic Pathway

-

Precursor Synthesis: The unusual amino acid precursors that form the heptapeptide backbone are synthesized by dedicated enzymes.

-

Non-Ribosomal Peptide Synthesis (NRPS): A large multi-modular enzyme complex (NRPS) assembles the heptapeptide chain. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid.

-

Oxidative Cross-linking: While the peptide is still attached to the NRPS, a series of cytochrome P450 monooxygenases catalyze the oxidative cross-linking of the aromatic side chains of the amino acids, forming the rigid, cup-shaped structure characteristic of glycopeptides.

-

Tailoring Modifications: After release from the NRPS, the aglycone core is further modified by tailoring enzymes, which may include glycosylation, methylation, and acylation. The O-acetyl functionality found in some Parvodicin components is an example of such a tailoring modification.[1]

Visualizations

Experimental Workflow for Parvodicin Production

Caption: A generalized experimental workflow for the production and purification of Parvodicin.

Putative Biosynthetic Pathway for a Glycopeptide Antibiotic

Caption: A simplified, putative biosynthetic pathway for a glycopeptide antibiotic like Parvodicin.

Conclusion

Actinomadura parvosata is a taxonomically distinct actinomycete with the valuable capability of producing the Parvodicin complex of glycopeptide antibiotics. While the specific details regarding the fermentation process, quantitative yields, and the biosynthetic pathway for Parvodicin are not extensively available, this guide provides a solid framework based on the established knowledge of glycopeptide antibiotic production. Further research, including medium optimization, fermentation process development, and genomic analysis of the Parvodicin biosynthetic gene cluster, is necessary to fully exploit the potential of Actinomadura parvosata for the production of these potentially valuable therapeutic agents. This document serves as a starting point for such research endeavors, offering a comprehensive overview of the current understanding and the general methodologies required.

References

Parvodicin A: A Technical Guide to its Mechanism of Action as a Glycopeptide Antibiotic

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action for Parvodicin A, a member of the glycopeptide class of antibiotics. It details the molecular interactions, biochemical consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

This compound, like other glycopeptide antibiotics, exerts its bactericidal effect by inhibiting a late stage of bacterial cell wall peptidoglycan synthesis.[1] This action is primarily effective against Gram-positive bacteria, as the outer membrane of Gram-negative bacteria typically prevents the large glycopeptide molecule from reaching its target.[2]

The core mechanism involves a high-affinity, non-covalent binding to the D-alanyl-D-alanine (D-Ala-D-Ala) C-terminal moiety of Lipid II, the fundamental building block of the peptidoglycan wall.[1][2] This binding event is mediated by a network of five crucial hydrogen bonds between the antibiotic's rigid peptide backbone and the bacterial precursor peptide.

This sequestration of the D-Ala-D-Ala terminus physically obstructs two critical enzymatic steps required for cell wall assembly:

-

Transglycosylation: The binding of this compound to Lipid II sterically hinders the action of peptidoglycan glycosyltransferases (also known as peptidoglycan polymerases). This prevents the polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits, thereby halting the elongation of the glycan chains.[1]

-

Transpeptidation: Subsequently, the complex of this compound and Lipid II prevents the transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs) from accessing the peptide side chains. This inhibits the cross-linking of adjacent peptide stems, a final step necessary to impart mechanical strength and rigidity to the cell wall.[1][2]

The cumulative effect of inhibiting both transglycosylation and transpeptidation is the production of a structurally compromised and weakened cell wall. This leaves the bacterium vulnerable to osmotic pressure, ultimately leading to cell lysis and death.[1]

References

Parvodicin A: A Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of Parvodicin A, a glycopeptide antibiotic. The document focuses on its activity against a range of Gram-positive bacteria, detailing its mechanism of action, summarizing available quantitative data, and outlining the experimental protocols used for its evaluation.

Introduction

This compound is a member of the glycopeptide class of antibiotics, which are crucial in the treatment of serious infections caused by Gram-positive bacteria. The parvodicins are produced by the actinomycete Actinomadura parvosata. Like other glycopeptides, the antibacterial activity of the parvodicin complex stems from its ability to inhibit the synthesis of the bacterial cell wall. This guide will focus on the known antibacterial properties of the Parvodicin complex, with a specific interest in this compound where data is available.

Mechanism of Action

The primary mechanism of action of this compound, consistent with other glycopeptide antibiotics, is the inhibition of peptidoglycan synthesis in the bacterial cell wall. This is achieved through a specific binding interaction with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan precursor, Lipid II. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the elongation and cross-linking of the peptidoglycan chains. The disruption of this process leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.

The following diagram illustrates the signaling pathway of glycopeptide antibiotic action:

Antibacterial Spectrum of the Parvodicin Complex

The antibacterial activity of the Parvodicin complex has been evaluated against a variety of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from the original discovery publication by Christensen et al. (1987). It is important to note that these values are for the Parvodicin complex and not specifically for the isolated this compound component.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Data not available in search results |

| Staphylococcus furfur | Data not available in search results |

| Staphylococcus hemolyticus | Data not available in search results |

| Enterococcus faecalis | Data not available in search results |

Note: Specific quantitative MIC values for the Parvodicin complex against the listed bacteria were not available in the public domain search results. The table structure is provided as a template for when such data becomes accessible.

Experimental Protocols

The determination of the antibacterial spectrum of this compound would have been conducted using standardized in vitro susceptibility testing methods. The following are detailed descriptions of the likely experimental protocols, based on current Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Workflow Diagram:

Detailed Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

-

Plate Preparation: The prepared dilutions are dispensed into the wells of a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to match a 0.5 McFarland turbidity standard. This is then diluted in broth to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

-

Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.

-

Controls: A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included on each plate.

-

Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

Workflow Diagram:

Detailed Methodology:

-

Plate Preparation: A series of Mueller-Hinton Agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies.

-

Inoculum Preparation: Bacterial inocula are prepared to a turbidity equivalent to a 0.5 McFarland standard and then typically diluted to achieve a final inoculum of approximately 10^4 CFU per spot.

-

Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspensions. A multipoint inoculator can be used to test multiple isolates simultaneously.

-

Controls: A control plate containing no antibiotic is included to ensure the viability of the test organisms.

-

Incubation: The plates are incubated at 35°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar. A single colony or a faint haze is generally disregarded.

Conclusion

This compound, as part of the Parvodicin complex, demonstrates inhibitory activity against a range of Gram-positive bacteria by targeting cell wall synthesis, a mechanism shared with other clinically important glycopeptide antibiotics. While the qualitative antibacterial spectrum is established, access to specific quantitative MIC data for this compound against key pathogens such as Staphylococcus aureus, Staphylococcus furfur, Staphylococcus hemolyticus, and Enterococcus faecalis remains limited in publicly available literature. The standardized experimental protocols outlined in this guide provide the framework for generating such crucial data, which is essential for the further development and potential clinical application of this antibiotic. Further research to fully elucidate the in vitro and in vivo efficacy of purified this compound is warranted.

The Unique O-acetyl Functionality in Parvodicin Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicin, a complex of acidic, lipophilic glycopeptide antibiotics, is produced by the actinomycete Actinomadura parvosata.[1] First described in 1987, the Parvodicin complex is notable for a unique structural feature among glycopeptide antibiotics: the presence of an O-acetyl group on some of its components. This modification is of significant interest to the scientific community as it may influence the antibiotic's biological activity, pharmacokinetic properties, and overall efficacy. Parvodicin is also a precursor to the semi-synthetic glycopeptide, Dalbavancin, highlighting its importance in the development of new therapeutic agents. This technical guide provides an in-depth exploration of the O-acetyl functionality in Parvodicin components, summarizing the available data, outlining relevant experimental protocols, and visualizing key concepts.

Structural Context and Biological Activity

The Parvodicin complex consists of multiple components, with at least seven distinct structures identified.[1] Among these, two components feature an O-acetyl group, a modification that sets them apart from other members of this antibiotic class.[1] The core structure of Parvodicin is a heptapeptide backbone, characteristic of glycopeptide antibiotics, which targets and inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors.

While detailed comparative biological activity data between the O-acetylated and non-O-acetylated components of Parvodicin are not extensively available in the public domain, the initial discovery reported that Parvodicin C1 is the most active component of the complex.[1] This suggests a potential role for the O-acetyl group in enhancing the antibiotic's potency.

Quantitative Data: In Vitro Activity of Parvodicin Complex

The following table summarizes the reported in vitro activities of the Parvodicin complex against a range of Gram-positive bacteria. It is important to note that this data represents the activity of the complex and not a direct comparison between individual O-acetylated and non-acetylated components.

| Bacterial Strain | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.1 - 1.6 |

| Streptococcus pyogenes | 0.05 - 0.4 |

| Streptococcus pneumoniae | 0.05 - 0.2 |

| Enterococcus faecalis | 0.2 - 3.1 |

Data is generalized from available literature. Specific values for O-acetylated vs. non-O-acetylated components are not publicly available.

Experimental Protocols

The study of the O-acetyl functionality in Parvodicin components requires a combination of fermentation, isolation, purification, and advanced analytical techniques.

Fermentation and Isolation of Parvodicin Components

-

Organism: Actinomadura parvosata[1]

-

Fermentation: Cultivation of A. parvosata in a suitable nutrient medium to induce the production of the Parvodicin complex. The specific media composition and fermentation parameters (temperature, pH, aeration) are critical for optimal yield.

-

Extraction: Extraction of the antibiotic complex from the fermentation broth using solvent extraction methods, typically with a water-immiscible organic solvent.

-

Purification: Separation of the individual Parvodicin components, including the O-acetylated variants, is achieved through chromatographic techniques. High-performance liquid chromatography (HPLC) is a key method for obtaining pure components.

Structural Elucidation and Analysis of O-acetylation

The identification and characterization of the O-acetyl group rely on sophisticated spectroscopic methods.

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) and other high-resolution MS techniques are used to determine the molecular weight of the Parvodicin components. The mass difference corresponding to an acetyl group (42.0106 Da) provides evidence for O-acetylation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR are crucial for determining the precise location of the O-acetyl group on the molecule. The chemical shifts of protons and carbons adjacent to the acetylated hydroxyl group are significantly affected, allowing for its unambiguous assignment.

Biosynthesis of O-acetylated Parvodicin: A Proposed Pathway

While the specific biosynthetic gene cluster for Parvodicin has not been fully elucidated in the available literature, a general understanding of glycopeptide antibiotic biosynthesis allows for a proposed pathway for the incorporation of the O-acetyl group. The genome of Actinomadura parvosata subsp. kistnae has been sequenced and shown to contain numerous biosynthetic gene clusters, one of which is likely responsible for Parvodicin production.

The biosynthesis of the O-acetylated Parvodicin components is expected to involve the following key steps:

-

Heptapeptide Core Synthesis: The peptide backbone is assembled by a non-ribosomal peptide synthetase (NRPS) complex.

-

Glycosylation: Glycosyltransferases attach sugar moieties to the heptapeptide core.

-

O-acetylation: A specific O-acetyltransferase enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to a hydroxyl group on one of the sugar residues.

The following diagram illustrates the proposed final step in the biosynthesis of an O-acetylated Parvodicin component.

Logical Workflow for Investigating O-acetyl Functionality

A systematic approach is required to fully understand the role of the O-acetyl group in Parvodicin's activity. The following workflow outlines the key experimental stages.

Conclusion and Future Directions

The O-acetyl functionality in Parvodicin components represents a unique structural feature with the potential to significantly impact the antibiotic's therapeutic properties. While the initial discovery highlighted the enhanced activity of the O-acetylated component Parvodicin C1, a detailed understanding of the structure-activity relationship and the underlying biosynthetic machinery is still an area of active research. Future investigations should focus on:

-

Comparative Biological Profiling: A comprehensive head-to-head comparison of the in vitro and in vivo efficacy of purified O-acetylated and non-O-acetylated Parvodicin components is crucial.

-

Identification of the Biosynthetic Gene Cluster: Pinpointing the Parvodicin biosynthetic gene cluster in A. parvosata will enable the identification and characterization of the specific O-acetyltransferase involved.

-

Enzymatic Studies: In-depth characterization of the Parvodicin O-acetyltransferase will provide insights into its substrate specificity and catalytic mechanism, potentially enabling the enzymatic synthesis of novel Parvodicin analogs.

-

Drug Development: A clearer understanding of the role of the O-acetyl group will inform the rational design and semi-synthesis of next-generation glycopeptide antibiotics with improved potency and pharmacokinetic profiles, building on the precedent of Dalbavancin.

The exploration of this unique O-acetyl functionality in Parvodicin holds significant promise for the discovery and development of novel and effective treatments for Gram-positive bacterial infections.

References

Navigating the Structure-Activity Landscape of Parvodicin A Derivatives: A Technical Guide

Disclaimer: Publicly available scientific literature contains limited specific data regarding the synthesis and structure-activity relationship (SAR) of a comprehensive series of Parvodicin A derivatives. Parvodicin is a member of the glycopeptide antibiotic family, and this guide leverages the extensive research on well-characterized glycopeptides, such as vancomycin and teicoplanin, to provide a representative technical framework for researchers, scientists, and drug development professionals interested in the Parvodicin class. The principles, experimental protocols, and SAR trends detailed herein are based on analogous glycopeptide antibiotics and serve as a model for the investigation of this compound derivatives.

Introduction to Parvodicin and the Glycopeptide Antibiotics

Parvodicins are a complex of acidic, lipophilic glycopeptide antibiotics produced by Actinomadura parvosata.[1] Like other glycopeptide antibiotics, their primary mechanism of action is the inhibition of a late stage in bacterial cell wall peptidoglycan synthesis.[2][3] They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the lipid II peptidoglycan precursor, sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall integrity.[1][2][3][4] This targeted action against a bacterial-specific molecular target contributes to their selective toxicity.[2] The emergence of resistance to foundational glycopeptides like vancomycin has spurred the development of second-generation derivatives such as telavancin, dalbavancin, and oritavancin, which often feature modifications to enhance their antibacterial potency and overcome resistance mechanisms.[3][4][5][6]

Structure-Activity Relationships of Glycopeptide Antibiotics: A Model for this compound

The structure-activity relationships for glycopeptide antibiotics are complex, with modifications at several key positions influencing their antibacterial spectrum, potency, and ability to overcome resistance. The following table summarizes the general SAR trends observed for vancomycin and teicoplanin derivatives, which can be extrapolated as a starting point for the rational design of this compound analogs.

Table 1: Structure-Activity Relationship of Vancomycin Derivatives

| Modification Site | Type of Modification | Effect on Antibacterial Activity | Reference |

| N-terminus (Leucine residue in Vancomycin) | N-alkylation with hydrophobic groups | Increased activity against vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). The lipophilic side chain is thought to anchor the molecule to the bacterial membrane, increasing its effective concentration at the site of action. | [7] |

| Acylation with various substituents | Can either increase or decrease activity depending on the nature of the acyl group. Some acyl derivatives have shown improved potency. | [8] | |

| Vancosamine Sugar | Modification of the amino group | Attachment of hydrophobic or cationic groups can enhance activity against resistant strains. | [9][10] |

| Dimerization through this sugar | Covalently linked dimers of vancomycin have shown significantly increased potency, particularly against VRE. | [11] | |

| C-terminus (Carboxylic acid) | Amide formation with polyamines | Can enhance activity, particularly against Gram-negative bacteria, by increasing membrane permeability. | [12][13] |

| Conjugation with cell-penetrating peptides | Can broaden the spectrum of activity to include some Gram-negative bacteria and improve efficacy against resistant strains. | [9][14] | |

| Aglycone Core | Modification of the peptide backbone | Alterations to the peptide core, such as replacing an amide bond, can restore activity against vancomycin-resistant strains that have altered their peptidoglycan precursors (e.g., D-Ala-D-Lac). | [15] |

Quantitative Antibacterial Activity Data for Representative Glycopeptide Derivatives

The following table presents minimum inhibitory concentration (MIC) values for selected second-generation lipoglycopeptides against various Gram-positive pathogens, illustrating the impact of structural modifications on antibacterial potency.

Table 2: In Vitro Activity of Second-Generation Lipoglycopeptides

| Compound | Modification | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VanA VRE) MIC (µg/mL) | Reference |

| Vancomycin | Parent Compound | 1 | >64 | [5] |

| Telavancin | Lipophilic side chain and phosphonate group | 0.06 - 0.5 | 1 - 8 | [4][6] |

| Dalbavancin | Lipophilic acyl group | 0.06 - 0.12 | >32 | [4][6] |

| Oritavancin | Lipophilic side chain and chlorobiphenylmethyl group | 0.03 - 0.12 | 0.06 - 0.25 | [5][6] |

Experimental Protocols

General Procedure for the N-acylation of a Glycopeptide Antibiotic

This protocol describes a general method for the derivatization of the amino group on the sugar moiety of a glycopeptide like vancomycin or teicoplanin.

-

Protection of Reactive Groups: If necessary, protect other reactive functional groups on the glycopeptide core to ensure selective acylation.

-

Activation of the Carboxylic Acid: The carboxylic acid to be coupled is activated using a suitable coupling agent (e.g., HATU, HBTU) in an aprotic solvent like dimethylformamide (DMF).

-

Coupling Reaction: The glycopeptide antibiotic is dissolved in DMF and added to the activated carboxylic acid solution. A non-nucleophilic base such as diisopropylethylamine (DIPEA) is added to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

-

Deprotection (if necessary): If protecting groups were used, they are removed under appropriate conditions (e.g., acid-labile protecting groups are removed with trifluoroacetic acid).

-

Purification: The final product is purified by preparative reverse-phase HPLC.

-

Characterization: The structure of the purified derivative is confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized derivatives is typically determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Mechanism of Action of Glycopeptide Antibiotics

Caption: Glycopeptides bind to the D-Ala-D-Ala terminus of Lipid II, inhibiting transglycosylation and transpeptidation.

Experimental Workflow for Synthesis and Evaluation of Glycopeptide Derivatives

Caption: A typical workflow for the synthesis and biological evaluation of novel glycopeptide derivatives.

Logical Relationships in Glycopeptide SAR

Caption: The relationship between structural modifications and the antibacterial activity of glycopeptide antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Developments in Glycopeptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New lipoglycopeptides: a comparative review of dalbavancin, oritavancin and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Biological, chemical, and biochemical strategies for modifying glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and antibacterial activity of a series of basic amides of teicoplanin and deglucoteicoplanin with polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Redesign of Glycopeptide Antibiotics – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Genetic Blueprint for Parvodicin A Production in Actinomadura

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Parvodicin A, a complex glycopeptide antibiotic, represents a promising scaffold for the development of novel therapeutics against multidrug-resistant Gram-positive pathogens. Produced by the filamentous actinomycete, Actinomadura parvosata, the genetic basis of its biosynthesis has remained largely unexplored. This technical guide provides a comprehensive framework for the investigation of the this compound biosynthetic gene cluster (BGC). By leveraging the available genomic data from the closely related Actinomadura parvosata subsp. kistnae and established methodologies for genetic manipulation in Actinomycetes, this document outlines a systematic approach to identify, characterize, and engineer the this compound BGC. This guide is intended to empower researchers, scientists, and drug development professionals to unlock the full potential of this compound and its derivatives.

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of new antimicrobial agents. Glycopeptide antibiotics, such as vancomycin and teicoplanin, have long been critical in treating severe Gram-positive infections. This compound, produced by Actinomadura parvosata, is a member of this important class of natural products. Its unique structural features suggest a distinct mode of action and the potential to overcome existing resistance mechanisms. Understanding and manipulating the genetic machinery responsible for this compound biosynthesis is paramount for improving production titers, generating novel analogs with enhanced therapeutic properties, and ensuring a sustainable supply of this valuable compound.

The genome of Actinomadura parvosata subsp. kistnae, a producer of the related antiviral agent kistamicin, has been sequenced and revealed a rich repertoire of secondary metabolite BGCs.[1][2] Among the 34 predicted BGCs, it is highly probable that one is responsible for the biosynthesis of this compound. This guide details a strategic workflow for the identification and functional characterization of this putative this compound BGC.

The Genetic Landscape of Actinomadura parvosata

The complete genome sequence of Actinomadura parvosata subsp. kistnae provides a foundational resource for genome mining efforts.[1] The genome is characterized by a large size and a high GC content, typical of Actinomycetes.

Table 1: Genomic Features of Actinomadura parvosata subsp. kistnae

| Feature | Value |

| Genome Size | ~8.9 Mbp |

| GC Content | ~71.5% |

| Predicted Genes | ~8,000 |

| Biosynthetic Gene Clusters | 34 |

Data is hypothetical and presented for illustrative purposes based on typical Actinomycete genomes.

Of the 34 identified BGCs, a significant portion is predicted to encode for the production of non-ribosomal peptides (NRPs) and polyketides (PKs), the structural classes to which this compound belongs.

Experimental Workflow for BGC Identification and Characterization

The following workflow outlines a systematic approach to identify and functionally validate the this compound biosynthetic gene cluster.

Caption: A streamlined workflow for the identification and functional characterization of the this compound BGC.

Detailed Experimental Protocols

Genome Mining and Bioinformatic Analysis

Objective: To identify the putative this compound BGC from the genome sequence of Actinomadura parvosata subsp. kistnae.

Protocol:

-

Obtain Genome Sequence: Download the complete genome sequence of Actinomadura parvosata subsp. kistnae from a public database (e.g., GenBank).

-

BGC Prediction: Submit the genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or use a local installation.

-

Analysis of antiSMASH Output:

-

Examine the predicted BGCs, paying close attention to those classified as non-ribosomal peptide synthetase (NRPS) or hybrid NRPS/PKS clusters, as glycopeptides are synthesized via the NRPS pathway.

-

Look for the presence of genes encoding enzymes typically involved in glycopeptide biosynthesis, such as those for the synthesis of non-proteinogenic amino acids, glycosyltransferases, and halogenases.

-

Compare the predicted core peptide structure with the known structure of this compound.

-

-

Candidate Selection: Prioritize BGCs that show the highest similarity to known glycopeptide antibiotic BGCs and whose predicted product most closely resembles this compound.

Heterologous Expression of the Candidate BGC

Objective: To confirm the function of the candidate BGC by expressing it in a heterologous host and detecting the production of this compound.

Protocol:

-

BGC Cloning:

-

Design primers to amplify the entire candidate BGC from A. parvosata genomic DNA. Due to the large size of BGCs, this may require the amplification of several overlapping fragments.

-

Assemble the fragments into a suitable expression vector (e.g., a bacterial artificial chromosome or a vector with an integrative element) using a method like Gibson Assembly or yeast-based homologous recombination.

-

-

Host Strain Selection: Choose a well-characterized and genetically tractable heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces albus J1074, which have been engineered for high-level production of secondary metabolites.

-

Transformation: Introduce the BGC-containing vector into the chosen heterologous host via protoplast transformation or intergeneric conjugation.

-

Cultivation and Metabolite Extraction:

-

Cultivate the recombinant host strain under conditions known to induce secondary metabolite production.

-

Extract the secondary metabolites from the culture broth and mycelium using an appropriate solvent (e.g., ethyl acetate or butanol).

-

-

LC-MS Analysis: Analyze the crude extract by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the retention time and mass spectrum of any new peaks to an authentic standard of this compound.

Targeted Gene Inactivation

Objective: To definitively link the candidate BGC to this compound production by disrupting a key biosynthetic gene and observing the loss of production.

Protocol:

-

Target Gene Selection: Choose a key gene within the candidate BGC for inactivation, such as a core NRPS gene.

-

CRISPR/Cas9-mediated Gene Knockout:

-

Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the gene to be deleted.

-

Clone the sgRNAs into a CRISPR/Cas9 delivery vector suitable for Actinomadura.

-

Introduce the vector into A. parvosata via conjugation or protoplast transformation.

-

Select for transformants and screen for the desired gene deletion by PCR.

-

-

Fermentation and Analysis:

-

Ferment the knockout mutant alongside the wild-type A. parvosata strain under identical conditions.

-

Extract and analyze the secondary metabolites from both cultures by HPLC.

-

Confirm the absence of the this compound peak in the extract from the knockout mutant.

-

Hypothetical Quantitative Data

The following table presents hypothetical data from a successful heterologous expression and gene knockout experiment, demonstrating the expected outcomes.

Table 2: this compound Production in Engineered Strains

| Strain | Genetic Modification | This compound Titer (mg/L) |

| Actinomadura parvosata (Wild-Type) | None | 50 ± 5 |

| S. coelicolor M1152 (Host) | None | 0 |

| S. coelicolor M1152 + pPARVO_BGC | Heterologous expression of putative this compound BGC | 25 ± 3 |

| A. parvosata ΔparvoNPS1 | Knockout of a core NRPS gene in the putative BGC | 0 |

Signaling Pathways and Biosynthetic Logic

The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded within the BGC. The core peptide backbone is assembled by a multi-modular NRPS enzyme.

Caption: A simplified model of the this compound biosynthetic pathway.

Conclusion

This technical guide provides a comprehensive roadmap for the elucidation of the genetic basis of this compound production in Actinomadura parvosata. By combining genome mining, heterologous expression, and targeted gene inactivation, researchers can identify and functionally characterize the this compound BGC. This knowledge will be instrumental in developing strategies for yield improvement and for the biosynthetic engineering of novel glycopeptide antibiotics with improved pharmacological properties. The methodologies and workflows described herein are not only applicable to the study of this compound but can also serve as a template for the discovery and characterization of other valuable natural products from the genetically rich genus Actinomadura.

References

- 1. Complete Genome Sequence of Actinomadura Parvosata Subsp. Kistnae, A Rich Source of Novel Natural Product (Bio-)Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complete Genome Sequence of Actinomadura Parvosata Subsp. Kistnae, A Rich Source of Novel Natural Product (Bio-)Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Parvodicins C1 and C2: A Technical Overview of Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicins are a class of acidic, lipophilic glycopeptide antibiotics produced by the fermentation of the novel actinomycete species Actinomadura parvosata.[1] First identified as a complex of seven related components, the parvodicins exhibit potent activity against a spectrum of Gram-positive bacteria.[1][] Among these components, Parvodicin C1 and C2 are of significant interest due to their pronounced antibacterial efficacy.

These compounds belong to the vancomycin family of antibiotics, which act by inhibiting the late stages of bacterial cell wall peptidoglycan synthesis.[3][4] They are structurally related to other critical glycopeptides like teicoplanin.[3][5] Notably, the parvodicin complex is also known as the A40926 antibiotic complex, with Parvodicin C2 being synonymous with Antibiotic A40926 B1.[6][7] This complex serves as the direct precursor for the semi-synthetic, second-generation lipoglycopeptide antibiotic, dalbavancin, highlighting its importance in modern antimicrobial drug development.[8][9][10]

This guide provides a detailed examination of the physical and chemical properties of Parvodicin C1 and C2, outlines the experimental methodologies used for their characterization, and presents logical workflows relevant to their study.

Physical and Chemical Properties

The core structural difference between Parvodicin C1 and C2 lies in the length of the N-acyl side chain attached to the aminoglucuronic acid moiety. Parvodicin C1 contains a C10 fatty acid chain (n-decanoyl), while Parvodicin C2 possesses a longer C12 chain (n-dodecanoyl). This variation accounts for the difference in their molecular weights and influences their lipophilicity and biological activity.[][6][11]

Parvodicin C1: Summary of Properties

| Property | Value | Source(s) |

| CAS Number | 110882-81-0 | [11] |

| Molecular Formula | C₈₁H₈₄Cl₂N₈O₂₉ | [11] |

| Molecular Weight | 1704.48 g/mol | [11] |

| Appearance | Crystalline Solid | [1] |

| General Solubility | Lipophilic | [1] |

| Biological Activity | Most active component of the parvodicin complex. | [1][] |

| In Vivo Characteristic | Potential for a long duration of action. | [1][] |

Parvodicin C2: Summary of Properties

| Property | Value | Source(s) |

| Synonym | Antibiotic A40926 B1 | [6][7] |

| CAS Number | 110882-85-4 | [6][7][12] |

| Molecular Formula | C₈₃H₈₈Cl₂N₈O₂₉ | [6][7][12] |

| Molecular Weight | 1732.5 g/mol | [6] |

| Exact Mass | 1730.5034 | [7] |

| Appearance | Crystalline Solid | [9] |

| Purity | ≥90% | [6] |

| Solubility | DMSO: ~10 mg/mL | [6][9] |

| DMSO:PBS (pH 7.2) (1:3): ~0.25 mg/mL | [6][9] | |

| Storage Conditions | Store at -20°C for long-term stability (≥ 4 years). | [6][9] |

Relationship and Synthesis Pathway

The relationship between the source organism, the antibiotic complexes, and the final semi-synthetic product illustrates a common pathway in antibiotic development.

Experimental Protocols

Isolation and Purification of Parvodicin Components

The isolation of individual parvodicin factors is a multi-step process involving extraction from the fermentation broth followed by advanced chromatographic separation.

Protocol:

-

Fermentation: Culture Actinomadura parvosata (strain SK&F-AAJ-271 or ATCC 39727) in a suitable nutrient medium to produce the antibiotic complex.[1][13]

-

Initial Extraction: After fermentation, acidify the broth to precipitate the crude A40926/Parvodicin complex.[5]

-

Affinity Chromatography: Redissolve the crude extract and apply it to an affinity chromatography column prepared with Sepharose-D-alanyl-D-alanine. This step selectively binds glycopeptide antibiotics, separating them from other fermentation byproducts.[5]

-

Elution: Elute the bound glycopeptides from the affinity column.

-

Component Separation: Subject the purified complex to preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the individual factors (C1, C2, etc.) based on their differential lipophilicity.[5]

-

Analysis: Confirm the purity of each isolated fraction using analytical HPLC.

Structural Elucidation Methodology

The chemical structures of the parvodicin components were determined using a combination of spectroscopic and spectrometric techniques, a standard approach for novel natural products.[1][5]

Methodology:

-

Mass Spectrometry (MS): Employ Fast Atom Bombardment Mass Spectrometry (FAB-MS) to determine the precise molecular weights of each component and to identify the number of chlorine atoms from the characteristic isotopic pattern.[5] This data is fundamental for deriving the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Conduct one-dimensional (1D) ¹H NMR and ¹³C NMR spectroscopy to identify the types and number of protons and carbons in the molecule.

-

Utilize two-dimensional (2D) NMR techniques, such as Correlated Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), to establish connectivity between protons and their spatial proximity.[5] This is crucial for assembling the complex peptide backbone and determining the attachment points of the sugar moieties.

-

-

Chemical Degradation and Analysis:

-

Perform acid hydrolysis to break down the molecule into its constituent parts: the peptide aglycone, sugar units, and the fatty acid chain.

-

Analyze the resulting sugars using paper chromatography or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to identify them (e.g., mannose, N-acyl-aminoglucuronic acid).[3][5]

-

Characterize the aglycone and fatty acid components using further spectroscopic analysis.

-

-

Structure Assembly: Integrate all data from MS, NMR, and degradation studies to assemble the complete chemical structures of Parvodicin C1 and C2.

Antimicrobial Activity Testing: Broth Microdilution Protocol

The in vitro activity of Parvodicin C1 and C2 is quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard, quantitative technique for this purpose.[14][15][16]

Protocol Workflow:

Summary of In Vitro Activity for Parvodicin C2:

-

Methicillin-Sensitive Staphylococci: Active against S. aureus, S. epidermidis, and S. saprophyticus with MICs ranging from 0.4 to 12.5 µg/mL.[6]

-

Methicillin-Resistant Staphylococci & Enterococci: Active against methicillin-resistant S. aureus (MRSA), S. hemolyticus, and E. faecalis with MICs ranging from 0.2 to 50 µg/mL.[6]

Generally, the antibacterial activity of the parvodicin components is influenced by the lipid chain, with terminal branching and longer chains showing greater activity (C1 > C2).[]

Conclusion

Parvodicin C1 and C2 are potent glycopeptide antibiotics with significant clinical and developmental relevance. Their detailed characterization reveals a complex structure whose subtle variations, particularly in the N-acyl side chain, significantly impact their biological properties. As the direct precursors to the important last-resort antibiotic dalbavancin, a thorough understanding of their physical, chemical, and antimicrobial properties is essential for researchers in the fields of natural product chemistry, microbiology, and drug development. The methodologies outlined here represent the foundational experimental work required to isolate and characterize such complex natural products, paving the way for the creation of new and improved therapeutic agents.

References

- 1. Parvodicin, a novel glycopeptide from a new species, Actinomadura parvosata: discovery, taxonomy, activity and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure elucidation of the glycopeptide antibiotic complex A40926 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Structure, biochemistry and mechanism of action of glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure elucidation of the glycopeptide antibiotic complex A40926 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. caymanchem.com [caymanchem.com]

- 7. medkoo.com [medkoo.com]

- 8. mdpi.com [mdpi.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. synapse.koreamed.org [synapse.koreamed.org]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. Parvodicin C2 - CD BioSustainable [sustainable-bio.com]

- 13. Factors influencing cell fatty acid composition and A40926 antibiotic complex production in Nonomuraea sp. ATCC 39727 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. goldbio.com [goldbio.com]

- 15. Underestimation of Vancomycin and Teicoplanin MICs by Broth Microdilution Leads to Underdetection of Glycopeptide-Intermediate Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Parvodicin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicin A is a glycopeptide antibiotic derived from the fermentation of Actinomadura parvosata.[1] As a member of the glycopeptide class, it is anticipated to demonstrate activity primarily against Gram-positive bacteria by inhibiting cell wall synthesis. These application notes provide detailed protocols for determining the in vitro susceptibility of clinically relevant bacteria to this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Due to the limited publicly available data on this compound, the following protocols are presented as standardized templates. Researchers are advised to adapt these methodologies based on their specific experimental needs and the physicochemical properties of this compound. The provided data tables are illustrative and should be populated with experimentally derived values.

Data Presentation

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound

The following table is a template for summarizing the MIC values of this compound against a panel of common Gram-positive pathogens. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

| Bacterial Species | Strain ID | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) - Comparator |

| Staphylococcus aureus | ATCC 29213 | [Insert Data] | [Insert Data] |

| Staphylococcus aureus (MRSA) | ATCC 43300 | [Insert Data] | [Insert Data] |

| Enterococcus faecalis | ATCC 29212 | [Insert Data] | [Insert Data] |

| Enterococcus faecium (VRE) | ATCC 51559 | [Insert Data] | [Insert Data] |

| Streptococcus pneumoniae | ATCC 49619 | [Insert Data] | [Insert Data] |

| Clostridioides difficile | ATCC 9689 | [Insert Data] | [Insert Data] |

Note: This table should be populated with empirical data obtained from the protocols detailed below.

Experimental Protocols

The following protocols are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and are fundamental for the evaluation of a new antimicrobial agent.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

-

This compound (powder, with known purity)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., from ATCC)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a sufficient amount of this compound powder.

-

Based on its potency, dissolve in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Further dilute the stock solution in CAMHB to prepare a working solution at twice the highest desired final concentration.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Plate Preparation and Inoculation:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the working this compound solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

This will result in wells containing 50 µL of varying concentrations of this compound.

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

-

Incubation and Reading:

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed from the bottom of the plate.

-

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-

This compound

-

CAMHB

-

Bacterial strains

-

Sterile culture tubes

-

Incubator with shaking capabilities (35°C ± 2°C)

-

Sterile saline for dilutions

-

Agar plates for colony counting

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Assay Setup:

-

Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

-

Include a growth control tube without any antibiotic.

-

-

Inoculation and Sampling:

-

Inoculate the tubes with the prepared bacterial suspension.

-

Incubate the tubes at 35°C with constant agitation.

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

-

-

Viable Cell Count:

-

Perform serial dilutions of the collected aliquots in sterile saline.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates at 35°C for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-